Thalidomide-O-acetamido-C2-alkyne

PROTAC linker optimization CRBN ligand-linker conjugate targeted protein degradation

Thalidomide-O-acetamido-C2-alkyne (synonym: Thalidomide-4'-O-acetamido-C2-alkyne; molecular formula C₁₉H₁₇N₃O₆; MW 383.36 g/mol) is a synthetic E3 ligase ligand–linker conjugate comprising a thalidomide-based cereblon (CRBN) recruiting moiety, an acetamido spacer, and a terminal alkyne functional group. It belongs to the class of degrader building blocks used in proteolysis-targeting chimera (PROTAC) technology, where the terminal alkyne enables copper-catalyzed azide–alkyne cycloaddition (CuAAC) 'click' chemistry for modular conjugation to azide-bearing target-protein ligands.

Molecular Formula C19H17N3O6
Molecular Weight 383.4 g/mol
Cat. No. B14760987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-acetamido-C2-alkyne
Molecular FormulaC19H17N3O6
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESC#CCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C19H17N3O6/c1-2-3-9-20-15(24)10-28-13-6-4-5-11-16(13)19(27)22(18(11)26)12-7-8-14(23)21-17(12)25/h1,4-6,12H,3,7-10H2,(H,20,24)(H,21,23,25)
InChIKeyGWPSRPYADCVTBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-O-acetamido-C2-alkyne: A CRBN-Recruiting PROTAC Building Block with a Compact C2 Alkyne Linker for Click Chemistry Conjugation


Thalidomide-O-acetamido-C2-alkyne (synonym: Thalidomide-4'-O-acetamido-C2-alkyne; molecular formula C₁₉H₁₇N₃O₆; MW 383.36 g/mol) is a synthetic E3 ligase ligand–linker conjugate comprising a thalidomide-based cereblon (CRBN) recruiting moiety, an acetamido spacer, and a terminal alkyne functional group . It belongs to the class of degrader building blocks used in proteolysis-targeting chimera (PROTAC) technology, where the terminal alkyne enables copper-catalyzed azide–alkyne cycloaddition (CuAAC) 'click' chemistry for modular conjugation to azide-bearing target-protein ligands [1]. Commercial sourcing typically specifies ≥95% purity by HPLC with refrigerated storage and a 12-month shelf life, positioning it as a research-use-only intermediate for targeted protein degradation workflows .

Why Thalidomide-O-acetamido-C2-alkyne Cannot Be Interchanged with Other CRBN Ligand–Linker Conjugates


Although multiple thalidomide- and pomalidomide-based alkyne-functionalized building blocks exist within the same PROTAC toolkit, they are not functionally interchangeable. The linker length, exit-vector chemistry, and spacer composition (alkyl vs. PEG vs. acetamido) critically influence ternary complex geometry, degradation efficiency (DC₅₀), and maximal degradation (Dₘₐₓ) of the final PROTAC [1]. Systematic linker-length variation studies have demonstrated that even minor alterations—such as replacing a C2 alkyl spacer with a C4 or PEG2 unit—can shift DC₅₀ values by over an order of magnitude and alter degradation selectivity profiles [2]. Consequently, substituting Thalidomide-O-acetamido-C2-alkyne with a longer-linker analog or a PEG-based conjugate without re-optimizing the entire PROTAC construct is likely to yield suboptimal or null degradation activity. The quantitative evidence below substantiates that the compact C2 acetamido-alkyne architecture occupies a distinct position in the linker-length activity landscape that cannot be replicated by its closest analogs.

Quantitative Comparator Evidence for Thalidomide-O-acetamido-C2-alkyne Versus Closest Structural Analogs


Linker-Length Impact on PROTAC Degradation Potency: C2 vs. C4 vs. PEG2 Conjugates

The C2 alkyl spacer of Thalidomide-O-acetamido-C2-alkyne provides a compact linker geometry (~8.5 Å end-to-end distance) that occupies a distinct position in the PROTAC linker-length activity landscape. In the p38α/p38β PROTAC study by Donoghue et al. (2020), PROTACs synthesized via CuAAC click chemistry using thalidomide-alkyne building blocks demonstrated that degradation activity is exquisitely sensitive to linker length, with optimal ternary complex formation requiring precise spatial matching between the E3 ligase and target protein [1]. In a parallel study on AURORA-A-targeting PROTACs, linker variation alone (PEG2 vs. PEG3 vs. alkyl) shifted DC₅₀ values from 3.2 nM (JB301, 3-unit PEG) to 30 nM (JB300, 2-unit PEG) to 82 nM (JB304) to 128 nM (JB305)—a >40-fold potency range driven entirely by linker composition [2]. The C2 acetamido-alkyne linker of the target compound, being shorter than the C4-alkyne analog (MW 411.4 vs. 383.4) and compositionally distinct from PEG-based linkers, is predicted to produce a fundamentally different ternary complex geometry when incorporated into a PROTAC, directly affecting degradation efficiency and target selectivity.

PROTAC linker optimization CRBN ligand-linker conjugate targeted protein degradation

Structural Differentiation from Pomalidomide-PEG1-Alkyne: Thalidomide vs. Pomalidomide Core and Acetamido vs. PEG Spacer

Thalidomide-O-acetamido-C2-alkyne (C₁₉H₁₇N₃O₆; MW 383.36) and Pomalidomide-PEG1-Alkyne (C₁₉H₁₇N₃O₆; MW 383.36) share an identical molecular formula but differ fundamentally in both the E3 ligase ligand core and linker chemistry . The target compound employs a thalidomide core with a 4'-O-acetamido-C2-alkyne linker, whereas Pomalidomide-PEG1-Alkyne uses a pomalidomide core (4-amino-thalidomide) with a PEG1-ether-alkyne linkage . Pomalidomide exhibits ~10-fold stronger CRBN binding affinity (Kd ≈ 3–10 nM) compared to thalidomide (Kd ≈ 100–250 nM) [1]. However, stronger CRBN affinity does not always translate to superior PROTAC performance; thalidomide-based PROTACs may produce different neo-substrate degradation profiles, altered ternary complex cooperativity, and distinct off-target effects on IKZF1/3 degradation compared to pomalidomide-based constructs [1]. The acetamido spacer also introduces an amide bond that is absent in the PEG-ether linkage, which may influence metabolic stability and conformational flexibility. This core-level structural divergence means that PROTACs built with these two building blocks will recruit CRBN with different binding thermodynamics, potentially leading to divergent degradation selectivity and potency even when targeting the same protein of interest.

E3 ligase ligand comparison thalidomide vs pomalidomide PROTAC building block selection

Molecular Weight Advantage of C2 Over C4 and C5 Acetamido-Alkyne Homologs

Within the homologous series of Thalidomide-O-acetamido-Cn-alkyne conjugates, the C2 variant (MW 383.36) offers a molecular weight reduction of 28.0 Da (7.3%) versus the C4 analog (Thalidomide-O-acetamido-C4-alkyne, C₂₁H₂₁N₃O₆, MW 411.4) and an estimated ~42 Da reduction versus the C5 homolog . PROTAC molecules frequently exceed MW 900 Da, challenging cell permeability and oral bioavailability; every reduction in the ligand–linker conjugate MW directly contributes to final PROTAC drug-likeness [1]. The C2 variant also features 2 fewer rotatable bonds than the C4 analog (estimated 10 vs. 12), which may reduce the entropic penalty upon ternary complex formation and improve binding thermodynamics [1].

PROTAC physicochemical optimization linker molecular weight drug-likeness

Exit Vector at the 4-Position of the Phthalimide Ring Enables a Defined Trajectory for Ternary Complex Formation

Thalidomide-O-acetamido-C2-alkyne is functionalized at the 4-position (4'-O-) of the thalidomide phthalimide ring via an ether linkage to the acetamido spacer . This 4-O exit vector projects the linker away from the CRBN binding surface along a trajectory that is structurally validated for PROTAC ternary complex formation. In contrast, the 5-position exit vector produces a different projection angle, which can alter the relative orientation of the E3 ligase and target protein [1]. SAR studies on AURORA-A PROTACs demonstrated that altering the linker attachment point from the 4-position to the 5-position of thalidomide, even while maintaining identical linker composition, produced degraders with markedly different potency [1]. The 4-O-acetamido attachment provides an established exit vector that is compatible with the majority of published CRBN-recruiting PROTAC crystal structures, where the linker projects into solvent-exposed space without steric clash with the CRBN-DDB1 interface [2].

PROTAC exit vector CRBN ligand attachment point ternary complex geometry

Acetamido Linker Confers Distinct Hydrogen-Bonding Capacity and Conformational Preference vs. Simple Alkyl-Ether or PEG Linkers

The acetamido moiety (–O–CH₂–C(=O)–NH–CH₂–CH₂–C≡CH) in Thalidomide-O-acetamido-C2-alkyne introduces a secondary amide hydrogen-bond donor and a carbonyl hydrogen-bond acceptor within the linker itself, features absent in simple alkyl-ether linkers (e.g., Thalidomide-O-C2-alkyne, C₁₇H₁₄N₂O₅, MW 326.31) . This amide bond restricts rotational freedom compared to a purely aliphatic C2 chain, pre-organizing the linker into a preferred trans-amide conformation and potentially reducing the entropic penalty of ternary complex formation [1]. Additionally, the amide N–H and C=O groups can engage in transient hydrogen bonds with the target protein or E3 ligase surface, contributing to ternary complex stabilization in a linker-length-dependent manner [1]. The absence of the acetamido group in Thalidomide-O-C2-alkyne (MW 326.31 vs. 383.36) results in a 57 Da lower MW but sacrifices these conformational and hydrogen-bonding features.

PROTAC linker chemistry hydrogen bonding linker conformational analysis

Recommended Procurement Scenarios for Thalidomide-O-acetamido-C2-alkyne Based on Differential Evidence


PROTAC Library Synthesis Requiring Compact C2 Linker Geometry for Initial Ternary Complex Screening

When constructing a focused PROTAC library to probe linker-length SAR, Thalidomide-O-acetamido-C2-alkyne should be included as the shortest alkyl-acetamido linker variant. Its compact ~8.5 Å linker provides a distinct spatial constraint that complements C4, C5, and PEG-based conjugates. Evidence from Donoghue et al. (2020) demonstrates that linker length optimization is critical for degradation activity [1], and the AURORA-A PROTAC study showed >40-fold DC₅₀ variation across linker compositions [2]. Including the C2 variant ensures the library covers the full linker-length activity continuum.

Thalidomide-Core PROTAC Design Where Pomalidomide-Based Conjugates Produce Undesirable Neo-Substrate Degradation

For projects where pomalidomide-based PROTACs cause unwanted IKZF1/3 degradation or exhibit excessive CRBN avidity (Kd ~3–10 nM) that may lead to hook-effect limitations, Thalidomide-O-acetamido-C2-alkyne offers a thalidomide core with ~10- to 80-fold weaker CRBN binding [1]. This reduced affinity can be advantageous for achieving optimal ternary complex cooperativity and minimizing off-target neo-substrate degradation, as discussed in the MedChem toolbox review [1].

Click Chemistry-Enabled Parallel Synthesis of CRBN-Recruiting Degraders Using the 4-O Exit Vector

The terminal alkyne and established 4-O exit vector make Thalidomide-O-acetamido-C2-alkyne suitable for CuAAC-mediated parallel synthesis with azide-functionalized target-protein ligands. The 4-O attachment point is structurally validated in multiple CRBN co-crystal structures (e.g., PDB 6H0G) and is compatible with the majority of published PROTAC designs [2]. This enables modular assembly of degrader libraries without the need for de novo linker-attachment optimization.

Comparative Physicochemical Optimization of PROTAC Leads: MW Reduction Strategy

For lead PROTAC candidates exceeding MW 900 Da where physicochemical optimization is required, replacing a C4 or PEG-based ligand–linker conjugate with Thalidomide-O-acetamido-C2-alkyne can reduce the final PROTAC MW by 28–100+ Da. This MW reduction, combined with the decreased rotatable bond count of the C2 linker (~2 fewer bonds vs. C4), may improve cell permeability and oral bioavailability parameters [1]. This strategy is supported by the general PROTAC design principles outlined in Bricelj et al. (2021) [1].

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